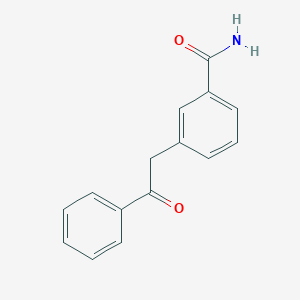

3-(2-Oxo-2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenacylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(18)13-8-4-5-11(9-13)10-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMHJASWFYFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384966 | |

| Record name | 3-(2-oxo-2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-78-7 | |

| Record name | 3-(2-oxo-2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry of 3 2 Oxo 2 Phenylethyl Benzamide Transformations

Reactivity Profiles of the Amide and Ketone Functionalities

The chemical character of 3-(2-oxo-2-phenylethyl)benzamide is dominated by the interplay between its acetophenone-like ketone and its benzamide (B126) moiety. These two functional groups exhibit distinct reactivity profiles, which can often be addressed selectively.

Investigations into Nucleophilic and Electrophilic Reactivity

The molecule presents two primary sites for nucleophilic attack: the carbonyl carbon of the ketone and the carbonyl carbon of the amide. The ketone's carbonyl carbon is significantly more electrophilic and thus more susceptible to nucleophilic attack than the amide's carbonyl carbon. This is due to the lone pair of the amide's nitrogen atom, which delocalizes into the carbonyl group, reducing its electrophilicity.

Conversely, the primary sites for electrophilic attack are the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide. The ketone oxygen is more basic and a more likely site for protonation or Lewis acid coordination under acidic conditions, which activates the ketone towards nucleophiles. While the amide nitrogen can be protonated, this is generally less favorable.

The methylene (B1212753) bridge connecting the two aromatic rings contains acidic α-protons, situated between a phenyl ring and a carbonyl group. This positioning makes them susceptible to deprotonation by a strong base, forming a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Mechanistic Studies of Carbonyl Group Transformations (e.g., Reductions, Condensations)

The disparate reactivity of the two carbonyl groups allows for selective transformations.

Reductions: The ketone can be selectively reduced to a secondary alcohol, yielding 3-(2-hydroxy-2-phenylethyl)benzamide, under conditions that leave the less reactive amide group intact. This is typically achieved using mild reducing agents. The reduction of aryl ketones can be accomplished via catalytic hydrogenation (H₂ + catalyst) or with reducing metals in acid. msu.edu Stronger reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the amide.

Condensation Reactions: The activated methylene group adjacent to the ketone is a key site for condensation reactions. In the presence of a base, deprotonation creates a nucleophilic enolate that can react with various electrophiles. For instance, a Knoevenagel-type condensation could occur with aldehydes or ketones, catalyzed by a weak base, leading to the formation of α,β-unsaturated products.

Aromatic Substitution Reactions on the Benzene (B151609) Moieties

The molecule has two benzene rings, each with its own set of substituents, leading to complex regiochemical outcomes in electrophilic aromatic substitution (EAS) reactions. msu.edu

Ring A (Benzamide Ring): This ring is substituted with a primary amide (-CONH₂) and an alkyl-type group (-CH₂COR). The amide group is a deactivating, meta-directing substituent due to the electron-withdrawing nature of its carbonyl. The alkyl group is weakly activating and ortho, para-directing. The directing effects of these two groups are opposed. However, the deactivating effect of the amide group generally dominates, making this ring less reactive towards EAS than benzene itself. Substitution would likely be directed to the positions meta to the amide and ortho or para to the alkyl chain, with a mixture of products possible.

Ring B (Phenylketone Ring): This ring is unsubstituted, save for its connection to the rest of the molecule via the carbonyl group. The acyl group (-COR) is strongly deactivating and a powerful meta-director. Therefore, electrophilic substitution on this ring will be slower than on benzene and will occur predominantly at the meta position.

| Ring | Substituent(s) | Activating/Deactivating Effect | Directing Influence | Predicted Substitution Outcome |

| A | -CONH₂ (Amide) | Deactivating | meta | Substitution is disfavored but would likely occur at positions 5 and potentially 2 or 4 relative to the amide. |

| A | -CH₂COPh (Alkyl Ketone) | Weakly Activating | ortho, para | Directs to positions 2, 4, and 6. |

| B | -COCH₂- | Deactivating | meta | Substitution favored at the meta positions of this ring. |

Stereochemical Aspects and Chiral Synthesis of Derivatives

The primary source of potential stereoisomerism in derivatives of this compound arises from transformations at the ketone and the adjacent methylene bridge.

Chiral Alcohols: Asymmetric reduction of the prochiral ketone is a key strategy for introducing a stereocenter. This can be achieved using chiral reducing agents or catalysts, such as those based on ruthenium or rhodium with chiral ligands, or through biocatalysis with specific enzymes. This would lead to the selective formation of either the (R)- or (S)-3-(2-hydroxy-2-phenylethyl)benzamide enantiomer.

α-Functionalization: The acidic protons on the methylene carbon (-CH₂-) offer another avenue for creating stereocenters. Deprotonation to form a planar enolate, followed by reaction with an electrophile, would typically yield a racemic mixture. However, employing a chiral auxiliary or a chiral phase-transfer catalyst during the alkylation or halogenation of this position could induce diastereoselectivity or enantioselectivity, leading to optically active products.

The synthesis of P-chirogenic derivatives, while not directly related to the carbon skeleton of the title compound, illustrates the broader strategies in organophosphorus chemistry for creating stereochemically defined molecules, which could be conceptually applied to the synthesis of chiral derivatives. documentsdelivered.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the connectivity and spatial relationships of atoms within a molecule.

For 3-(2-Oxo-2-phenylethyl)benzamide, the ¹H NMR spectrum would present a series of signals corresponding to each unique proton. The aromatic protons on the benzamide (B126) and phenyl rings would typically appear in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The specific splitting patterns (e.g., doublet, triplet, multiplet) of these signals, governed by spin-spin coupling with adjacent protons, would reveal their substitution pattern. The two protons of the amide group (-CONH₂) are expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on solvent and concentration. The methylene (B1212753) protons (-CH₂-) situated between the two aromatic rings are diastereotopic and would likely appear as a singlet around 4.3 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbons of the ketone and amide functional groups are the most deshielded, appearing at the lowest field (typically 160-200 ppm). For instance, the ketone carbonyl (C=O) is expected around 197 ppm, while the amide carbonyl is anticipated near 168 ppm. The carbon atoms of the two aromatic rings would generate a cluster of signals in the 125-140 ppm range. The methylene carbon signal would be found further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on general chemical shift knowledge and analysis of similar structures. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (-NH₂) | 7.5 - 8.5 | Broad Singlet |

| Aromatic (Ar-H) | 7.2 - 8.2 | Multiplet |

| Methylene (-CH₂-) | ~4.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift knowledge and analysis of similar structures. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~197 |

| Amide Carbonyl (C=O) | ~168 |

| Aromatic (C-H, C-C) | 125 - 140 |

| Methylene (-CH₂-) | ~45 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₃NO₂. nist.govepa.govmatrix-fine-chemicals.com Its calculated monoisotopic mass is 239.0946 g/mol , and the average molecular weight is 239.274 g/mol . nist.govepa.govmatrix-fine-chemicals.com In a high-resolution mass spectrum (HRMS), the detection of the molecular ion peak [M]⁺ or a pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, with a mass corresponding precisely to these calculated values would confirm the elemental composition.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl groups. Common fragments would include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, which are characteristic of benzamide-containing compounds. nist.gov Another likely fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the ketone, leading to other diagnostic ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key functional groups.

Amide (N-H) Stretching: Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

Carbonyl (C=O) Stretching: Two strong absorption bands for the carbonyl groups would be prominent. The ketone C=O stretch is typically observed around 1685 cm⁻¹. The amide C=O stretch (Amide I band) appears at a slightly lower frequency, generally in the range of 1650-1670 cm⁻¹.

Amide N-H Bending: The Amide II band, resulting from N-H bending, would be found near 1600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the two aromatic rings.

The presence and position of these bands provide clear evidence for the benzamide and phenacyl ketone functionalities within the molecule.

Table 3: Predicted IR Absorption Bands for this compound Predicted data based on typical functional group absorption ranges.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amide | N-H Stretch | 3400 - 3100 |

| Aromatic C-H | C-H Stretch | >3000 |

| Ketone Carbonyl | C=O Stretch | ~1685 |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1660 |

| Amide N-H Bend | N-H Bend (Amide II) | ~1600 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated. This technique also reveals how molecules pack together in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure.

Elucidation of Hydrogen Bonding Networks and Crystal Packing Architectures

The primary amide group (-CONH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). Therefore, it is highly probable that the crystal structure of this compound is dominated by hydrogen bonding. In many crystalline benzamides, molecules form centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the amide groups. epa.gov These dimers can then act as building blocks, further connected into chains, sheets, or more complex three-dimensional networks. The ketone oxygen could also act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors or participating in more complex hydrogen-bonding motifs. The arrangement of the aromatic rings would likely facilitate π–π stacking interactions, further stabilizing the crystal packing. epa.gov The interplay between strong N-H···O hydrogen bonds and weaker interactions dictates the final crystal packing architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. While specific DFT studies on 3-(2-Oxo-2-phenylethyl)benzamide are not prevalent in the literature, analysis of related benzamide (B126) and chalcone-like structures provides a framework for understanding its probable characteristics. uj.ac.zascholars.direct

DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEg) is a critical indicator of a molecule's kinetic stability and chemical reactivity. uj.ac.za A smaller gap suggests the molecule is more reactive. uj.ac.za

Other quantum chemical descriptors derived from DFT, such as chemical potential (μ) and polarizability (α), help in quantifying the molecule's reactivity and interaction capabilities. uj.ac.zascirp.org For instance, studies on similar structures like (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal show how different DFT functionals (e.g., B3LYP, M06-2X) can be used to calculate these properties. uj.ac.za

Table 1: Representative DFT-Calculated Electronic Properties for a Related Compound (Data is illustrative, based on findings for analogous structures like (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal) uj.ac.za

| Parameter | Functional: B3LYP | Functional: M06-2X | Functional: ωB97XD | Unit |

| HOMO Energy | - | - | - | eV |

| LUMO Energy | - | - | - | eV |

| Energy Gap (ΔEg) | 3.720 | 5.950 | 7.420 | eV |

This interactive table provides a sample of data typically generated in DFT studies. Specific values for this compound would require dedicated computational analysis.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For derivatives of this compound, docking studies have been instrumental in identifying potential therapeutic targets. For example, a series of 3-(2-oxo-2-substituted acetamido)benzamides were evaluated as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a promising target in cancer therapy. nih.gov Molecular docking was used to predict the binding pose of the most active compounds within the PARP-1 active site, guiding further structural modifications to enhance potency. nih.gov Similarly, benzamide derivatives have been docked against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) to assess their potential as anticancer agents. nih.gov

The output of a docking simulation includes a scoring function, often expressed in kcal/mol, which estimates the binding affinity, and a predicted binding pose showing key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. uj.ac.zamdpi.com

Table 2: Example Molecular Docking Results for Benzamide Derivatives Against Protein Targets (Data is illustrative, based on findings for analogous compounds) mdpi.comnih.gov

| Compound Series | Protein Target | Example Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyridine-thiourea derivatives | S. aureus receptor | Compound 1d | -43.46 | SER 438 |

| 3-(2-oxo-2-substituted acetamido)benzamides | PARP-1 | Compound 5a | Not Specified | Not Specified |

This interactive table showcases the type of information obtained from molecular docking studies. The specific binding affinity and interactions of this compound would depend on the chosen protein target.

Molecular Dynamics Simulations for Conformational Analysis and Protein Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the analysis of conformational flexibility, the stability of the ligand-protein complex, and the dynamics of the binding process. nih.gov

For benzamide-based compounds, MD simulations have been used to validate docking results and provide deeper insights into the binding mechanism. nih.govresearchgate.net For instance, in a study of novel benzamide derivatives as antifungal agents, MD simulations revealed that a promising compound could stably bind within the active site of its target enzyme, class II histone deacetylase (HDAC). nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation period. Analysis of conformational properties and intramolecular hydrogen bonding in O-alkylated benzamides further highlights the utility of MD in understanding how these molecules might adopt specific shapes to interact with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. nih.gov

In a typical QSAR study, molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for a set of analogues with known activities. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the activity. researchgate.net

QSAR models have been developed for various series of benzamide and related heterocyclic derivatives to predict their antifungal, anticancer, and enzyme inhibitory activities. researchgate.netnih.govufv.br A robust QSAR model is characterized by strong statistical parameters, such as a high coefficient of determination (R²) and cross-validation coefficient (Q²), and a low root mean square error (RMSE). scirp.orgufv.br Such models are valuable for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts toward the most promising candidates. nih.gov

Table 3: Representative Statistical Parameters for a QSAR Model of Benzimidazole Derivatives (Data is illustrative of a typical QSAR model's quality) scirp.org

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.9204 | Percentage of variance in the experimental data explained by the model. |

| Q²cv (Cross-Validation Coefficient) | 0.9648 | A measure of the model's internal predictive ability. |

| RMSE (Root Mean Square Error) | 0.2396 | The standard deviation of the residuals (prediction errors). |

| F (Fisher's Test Value) | - | A measure of the statistical significance of the model. |

This interactive table presents the statistical metrics used to validate a QSAR model. The development of a QSAR model for analogues of this compound would require a dataset of compounds with measured biological activity.

Reaction Mechanism Elucidation via Computational Methods for Synthetic Pathways

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This information provides a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.

For the synthesis of benzamide derivatives, computational methods can be used to study the step-by-step mechanism. For example, a proposed mechanism for the formation of a related (4-oxothiazolidine-2-ylidene)benzamide derivative was investigated by studying the kinetics of the reaction, with the rate-determining step being identified. researchgate.net DFT calculations are often used to model the structures of reactants, intermediates, transition states, and products, providing energetic data to support or refute a proposed mechanism. While general synthetic routes for preparing this compound exist, detailed computational studies specifically elucidating its formation mechanism are not widely documented in the searched literature. Such studies would be valuable for understanding the factors that control the reaction's efficiency and yield.

Research on Biological and Pharmacological Activities Mechanistic & Target Focused

Exploration of G-Protein Coupled Receptor (GPCR) Agonism/Antagonism Mechanisms

No specific studies were identified that investigated the agonistic or antagonistic mechanisms of 3-(2-Oxo-2-phenylethyl)benzamide on G-protein coupled receptors.

The search did not yield any data on the binding and activation pathways of This compound with the GPR139 receptor or any other specific GPCR. Research in this area has focused on other, structurally distinct benzamide (B126) derivatives.

Enzyme Inhibition Studies and Elucidation of Mechanism of Action

There is no available research detailing the inhibitory effects or the mechanism of action of This compound on the specified enzymes.

No literature was found that examines the interaction between This compound and the DPP-IV enzyme.

While some benzamide compounds are known to be PARP inhibitors, there are no specific studies on the PARP-inhibiting properties of This compound .

The inhibitory activity and kinetic profile of This compound against xanthine (B1682287) oxidase have not been reported in the available scientific literature.

No research was found that investigates the potential of This compound to inhibit butylcholinesterase or acetylcholinesterase.

Lipoxygenase Enzyme Inhibition

Currently, there is limited specific information available in the scientific literature detailing the direct inhibitory effects of this compound on lipoxygenase (LOX) enzymes. The LOX pathway is a crucial target in inflammation research, as these enzymes catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. While various natural and synthetic compounds are studied for their LOX inhibition properties, dedicated studies on this compound's role in this pathway are not prominently reported.

Investigation of Cell Differentiation Induction Mechanisms

The ability of chemical compounds to induce cell differentiation is a significant area of research, particularly in cancer therapy. For the benzamide class, some derivatives have been shown to influence cellular processes related to division and differentiation. One study on the benzamide derivative 3-methoxybenzamide (B147233) (3-MBA) in Bacillus subtilis found that it inhibits cell division, leading to filamentation and eventual cell lysis. nih.gov The primary target was identified as the FtsZ protein, a key component of the cell division machinery. nih.gov This suggests that certain benzamides can interfere with fundamental cellular processes that are essential for proliferation. While this study focuses on a prokaryotic system and a different benzamide, it highlights a potential mechanism—disruption of cell division machinery—that could be explored for the broader class of compounds in eukaryotic cells.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antitubercular)

The benzamide scaffold is present in a variety of compounds exhibiting a wide range of antimicrobial activities through diverse mechanisms. nanobioletters.com

Antibacterial Mechanisms: Benzamide derivatives have shown efficacy against various bacterial pathogens, including drug-resistant strains. nih.govresearchgate.net One identified mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net In the case of Mycobacterium tuberculosis, the natural product bengamide A has been found to inhibit methionine aminopeptidases (MetAPs), enzymes crucial for protein maturation, thereby blocking bacterial growth. nih.gov Other studies on synthetic benzamides demonstrated activity against Enterococcus faecalis. researchgate.net

Antifungal Mechanisms: A number of novel benzamides containing a 1,2,4-oxadiazole (B8745197) moiety have been synthesized and shown to possess good fungicidal activities against a panel of fungi, including Botrytis cinereal. nih.govmdpi.com The precise mechanism for these specific compounds is still under investigation, but the results point to the potential of the benzamide structure as a pharmacophore for antifungal agents.

Antitubercular Mechanisms: As mentioned, the inhibition of methionine aminopeptidase (B13392206) by bengamides represents a key mechanism against M. tuberculosis. nih.gov This provides a specific molecular target that distinguishes it from many other antibiotics.

Mechanistic Aspects of Anticancer and Antileukemia Activity

Benzamide derivatives have been investigated for their anticancer properties, which appear to operate through multiple mechanisms.

A primary mechanism involves the induction of apoptosis (programmed cell death). Studies on N-substituted benzamides, such as declopramide, have shown that they can induce apoptosis in cancer cell lines by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event initiates a cascade involving the activation of caspase-9, a key enzyme in the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds were observed to induce a G2/M cell cycle block, arresting cancer cells at a critical checkpoint before mitosis, an effect that was independent of p53 status. nih.gov

Another significant anticancer mechanism associated with the benzamide class is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. By inhibiting NF-κB at the gene transcription level, benzamides can suppress the production of downstream targets like the pro-inflammatory and survival-promoting cytokine TNF-alpha, thereby leading to the induction of apoptosis. nih.gov

Related heterocyclic structures like benzimidazoles have also been shown to exert anticancer effects by targeting DNA topoisomerases and inhibiting the polymerization of microtubules, which are essential for cell division. nih.gov

Antiviral Properties and Associated Mechanistic Insights

The antiviral activity of benzamide derivatives has been demonstrated against several viruses, with mechanisms targeting different stages of the viral life cycle.

Inhibition of Viral Entry/Uncoating: Research on N-phenyl benzamides has identified them as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9). nih.gov The mechanism of action involves the compounds acting as "capsid binders." They bind directly to the viral capsid, possibly in a hydrophobic pocket and near the 3-fold axis, which stabilizes the virion. nih.gov This stabilization prevents the virus from uncoating and releasing its genetic material into the host cell, thus halting the infection at an early stage. nih.gov

Inhibition of Viral Replication Enzymes: A benzamide derivative named AH0109 has been identified as a potent inhibitor of HIV-1. nih.gov Its mechanism is multi-faceted, as it was found to significantly inhibit two crucial steps in the HIV-1 life cycle: the reverse transcription of the viral RNA genome into DNA and the subsequent nuclear import of the viral cDNA. nih.gov This dual action makes it an interesting candidate for further development.

Inhibition of Other Viral Enzymes: Other studies have explored benzothiazole-bearing sulfonamide derivatives as inhibitors of the USP7 enzyme, showing activity against viruses like Coxsackievirus B4 (CBV4) and Herpes Simplex Virus-1 (HSV-1). acs.org

Table 2: Antiviral Mechanisms of Benzamide Derivatives This table presents data for related benzamide compounds, not this compound itself.

| Compound Class | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| N-Phenyl Benzamides | Coxsackievirus A9 (Enterovirus) | Binds to and stabilizes the viral capsid, preventing uncoating. | nih.gov |

| AH0109 (Benzamide Derivative) | HIV-1 | Inhibits viral reverse transcription and nuclear import of viral cDNA. | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms of Action

The anti-inflammatory and antioxidant properties of benzamides are well-documented and are often mechanistically linked.

Anti-inflammatory Mechanisms: A key anti-inflammatory mechanism for benzamides and nicotinamides is the inhibition of the NF-κB transcription factor. nih.gov By blocking NF-κB, these compounds can downregulate the expression of major pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). nih.gov This action has been shown to be effective in animal models of inflammation, such as preventing lung edema. nih.gov Additionally, certain N-phenylcarbamothioylbenzamides have demonstrated potent anti-inflammatory effects by significantly inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.gov

Antioxidant Mechanisms: The antioxidant activity of benzamide derivatives, particularly those with amino and hydroxyl substitutions, has been studied in detail. acs.orgnih.gov These compounds can neutralize harmful free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net The efficiency of these mechanisms can be influenced by the solvent, with HAT being favored in the gas phase and SET-PT in polar solvents. researchgate.net The ability of these molecules to donate a hydrogen atom or an electron allows them to scavenge radicals like the 1,1-diphenyl-picrylhydrazyl (DPPH) radical, protecting cells from oxidative damage. acs.org Some polyphenolic compounds achieve antioxidant effects by chelating metal ions like iron, which prevents the generation of reactive oxygen species. nih.gov

Emerging Research Directions and Future Perspectives for 3 2 Oxo 2 Phenylethyl Benzamide

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity or Target Selectivity

The rational design of new derivatives based on the 3-(2-oxo-2-phenylethyl)benzamide framework is a primary focus of ongoing research. By systematically modifying the core structure, scientists aim to enhance potency against specific biological targets while improving selectivity to minimize off-target effects.

One successful strategy involves the modification of the benzamide (B126) and phenylethyl groups to optimize interactions with target proteins. For instance, research into novel benzamide derivatives as inhibitors of the Hedgehog signaling pathway, a crucial regulator in embryonic development and cancer, has shown that substitutions on the benzamide ring system significantly influence activity. nih.gov In a study focused on developing agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes, researchers replaced a triazole pharmacophore with a glycine-like amino acid, leading to N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs with greatly improved potency and water solubility. nih.gov

Another approach involves altering the linker between the two aromatic rings. In the development of sirtuin-2 (SIRT2) inhibitors for neurodegenerative conditions like Huntington's disease, molecular modeling suggested that a sulfonamide linker was not ideal for binding. nih.govresearchgate.net Replacing this with a thioether group resulted in analogs with a two- to three-fold increase in potency and higher selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3. nih.govresearchgate.net Similarly, structure-activity relationship (SAR) studies on glucokinase activators for type 2 diabetes led to the discovery of a novel phenylethyl benzamide, YH-GKA, which demonstrated an EC50 of 70 nM. nygen.io

Researchers have also explored the synthesis of 3-(2-oxo-2-substituted acetamido)benzamides as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a promising target in cancer therapy. nih.gov These studies underscore a clear trend: computational modeling and SAR analysis are powerful tools driving the design of next-generation benzamide derivatives with precisely tailored biological activities.

Development of Advanced Methodologies for Sustainable and Efficient Synthesis

Current synthetic routes to this compound and its derivatives typically involve multi-step processes. A common method is the coupling of a substituted benzoic acid with an appropriate amine. This is often facilitated by coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-Hydroxybenzotriazole (HOBt), often in the presence of a base such as diisopropylethylamine (DIPEA). nih.govnih.govnih.gov Other established methods include reacting acyl chlorides with amines or using reagents like thionyl chloride to create intermediates for subsequent reactions. mdpi.comfrontiersin.org

While effective, these methods can present challenges related to yield, purification, and the use of hazardous reagents. The future of synthesizing these compounds lies in the development of more sustainable and efficient methodologies. Key goals include:

Improving Reaction Efficiency: Research is ongoing to optimize reaction conditions to achieve higher yields and reduce reaction times. For example, in the synthesis of certain benzamides, careful selection of catalysts and temperature adjustments led to a significantly improved yield of 79%. mdpi.com

Reducing Hazardous Waste: A major focus of green chemistry is minimizing the use of toxic solvents and harsh reagents. Future synthetic strategies will likely explore biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, or employing more environmentally benign solvents and catalysts.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Targets and Pathways

A significant future direction in understanding the mechanism of action for compounds like this compound is the integration of multi-omics data. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level view of how a drug affects cellular processes. nih.govresearchgate.netnygen.io

Currently, target identification for benzamide derivatives often relies on specific cell-based assays or computational methods like molecular docking. nih.govnih.gov While useful, these methods provide a limited view. Multi-omics analysis offers a much broader perspective by:

Unbiased Target Identification: Instead of testing a compound against a single, predetermined target, multi-omics approaches can reveal all the proteins and pathways that are perturbed by the molecule. nih.govacs.org This can uncover novel targets and mechanisms of action that were previously unsuspected.

Pathway Elucidation: By observing changes across genes, proteins, and metabolites simultaneously, researchers can map the full signaling cascade affected by a compound. nygen.ionih.gov This provides a dynamic understanding of its biological effects, including potential off-target interactions that could lead to side effects.

Biomarker Discovery: Integrated omics can identify molecular signatures (e.g., changes in specific proteins or metabolites) that correlate with a compound's efficacy. researchgate.net These biomarkers could be used in the future to select patients most likely to respond to treatment.

For the this compound family, applying techniques like thermal proteome profiling or CRISPR-based genetic screens, combined with metabolomic and transcriptomic analyses, could precisely deconvolve their cellular targets and illuminate the complex biological networks they modulate. nih.govnih.govacs.org

Exploration of Novel Biological Applications Beyond Current Scope

The structural versatility of the this compound scaffold has already led to its investigation in a wide range of therapeutic areas. Current research has identified derivatives with significant activity as:

Anticancer Agents: Through inhibition of key signaling molecules like PARP-1 and the Hedgehog pathway component Smoothened. nih.govnih.gov

Neuroprotective Agents: By inhibiting SIRT2, showing potential for treating neurodegenerative diseases. nih.govresearchgate.net

Metabolic Disease Modulators: Acting as glucokinase activators for type 2 diabetes and as protective agents for pancreatic β-cells. nih.govnygen.io

Pesticidal and Fungicidal Agents: Demonstrating larvicidal activity against mosquitos and fungicidal effects against various fungi, including Botrytis cinereal. mdpi.com

The diverse activities already discovered suggest that the therapeutic potential of this compound class is far from exhausted. Future explorations could branch into several new areas:

Anti-inflammatory Agents: Given that pathways like SIRT2 and PARP-1 are involved in inflammation, designing derivatives specifically for inflammatory diseases is a logical next step.

Antiviral Agents: Some heterocyclic compounds built upon a benzamide framework have shown activity against viruses like the avian influenza virus, opening a potential avenue for new antiviral drug discovery. acs.org

Cardioprotective Agents: The integration of proteomics and metabolomics has begun to identify novel drug targets for cardiac diseases, a field where new small molecules are needed. nih.gov

Targeting RNA: A frontier in drug discovery is the development of small molecules that can bind to and modulate the function of RNA. researchgate.net The benzamide scaffold could be adapted to create binders for specific disease-related RNAs.

Strategies for Modulating Pharmacological Profiles through Structural Modification

Fine-tuning the pharmacological profile of a drug candidate is crucial for its success. For the this compound family, research has demonstrated several effective strategies for modulating properties like potency, selectivity, and metabolic stability through precise structural modifications.

Structure-activity relationship (SAR) studies have provided clear rules for these modifications. For example, in a series of Hedgehog pathway inhibitors, it was found that substituting the benzamide ring with halogens improved activity, with bromine being superior to chlorine and fluorine. nih.gov Furthermore, the position of the substituent was critical, as para-substituted compounds showed slightly better activity than their meta-substituted counterparts. nih.gov

Another key strategy is the modification of linker groups to improve both potency and metabolic properties. The replacement of a metabolically vulnerable sulfonamide group with a more stable thioether in SIRT2 inhibitors not only enhanced potency but also improved the compound's stability in the body. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Oxo-2-phenylethyl)benzamide?

Answer:

The compound can be synthesized via sulfonium ion-mediated reactions. For example, benzamide reacts with dichloromethylthiomethyl chloride (DCMT) and 2-(methylsulfinyl)-1-phenylethanone in toluene, forming intermediate thioethers that undergo nucleophilic substitution to yield the target compound . Key steps include:

- Reagent selection : Use DCMT-activated dimethyl sulfoxide (DMSO) to generate reactive intermediates.

- Solvent optimization : Toluene improves reaction efficiency by stabilizing intermediates compared to chloroform.

- Yield optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (~30% yield).

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Confirm the presence of the benzamide carbonyl (δ ~167 ppm in ) and the 2-oxoethyl group (δ ~5.2 ppm in ).

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) .

- Mass spectrometry : Validate molecular weight (calc. 253.28 g/mol) via ESI-MS (positive ion mode).

Advanced: How can conflicting biological activity data for benzamide derivatives be resolved?

Answer:

Non-specific effects (e.g., metabolic interference by 3-aminobenzamide) require rigorous controls:

- Dose-response studies : Identify the threshold concentration where poly(ADP-ribose) synthetase inhibition occurs without off-target effects (e.g., glucose metabolism disruption) .

- Orthogonal assays : Pair enzymatic inhibition assays with cellular viability screens (MTT assays) to isolate specific mechanisms.

- Structural analogs : Compare activity of this compound with derivatives lacking the 2-oxoethyl group to pinpoint functional motifs.

Advanced: What strategies optimize regioselectivity in modifying the benzamide core?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic substitution : Introduce substituents at the para position of the benzamide via Friedel-Crafts acylation (electron-rich aromatic rings favor para attack).

- Steric directing groups : Use bulky protecting groups (e.g., tert-butyl) to block undesired positions during functionalization .

- Computational modeling : Apply density functional theory (DFT) to predict reactive sites (e.g., Fukui indices for electrophilicity).

Basic: What analytical techniques are critical for characterizing impurities in synthesized batches?

Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate impurities; track UV absorption at 254 nm for aromatic systems.

- LC-MS/MS : Identify by-products like N-(methylthiomethyl)octanamide (common in DCMT-mediated syntheses) via fragmentation patterns .

- TGA-DSC : Monitor thermal stability (decomposition >200°C indicates high purity).

Advanced: How can computational tools enhance the design of this compound derivatives?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., PARP-1) using AutoDock Vina to predict binding affinities .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Basic: What are the key considerations for designing in vitro biological assays for this compound?

Answer:

- Solubility : Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity).

- Cell line selection : Prioritize lines with relevant target expression (e.g., HeLa for PARP inhibition studies) .

- Positive controls : Include known inhibitors (e.g., olaparib for PARP assays) to validate experimental conditions.

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

- Isotopic labeling : Track incorporation in the 2-oxo group to confirm nucleophilic attack pathways .

- Kinetic profiling : Use stopped-flow spectroscopy to measure intermediate lifetimes (e.g., sulfonium ion stability).

- EPR spectroscopy : Detect radical intermediates in oxidation reactions.

Advanced: What structural modifications improve the compound’s pharmacokinetic properties?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~2.5 to <2, enhancing solubility.

- Metabolic stability : Fluorinate the phenyl ring to block CYP450-mediated oxidation .

- Prodrug strategies : Mask the 2-oxoethyl group as a ketal to improve oral bioavailability.

Basic: How should researchers troubleshoot low yields in the synthesis of this compound?

Answer:

- Intermediate analysis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Temperature control : Maintain 80–90°C in toluene to prevent premature intermediate decomposition .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonium ion formation.

Advanced: What methodologies validate target engagement in cellular models?

Answer:

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

- Click chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic profiling .

- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cells.

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.